Daturabietatriene

Description

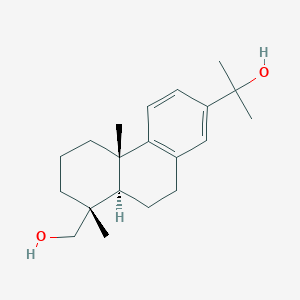

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCPLBHSZGVMNG-YSIASYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Daturabietatriene: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, is a natural product isolated from Datura metel. As a member of the abietane diterpenoid family, it is of significant interest to the scientific community due to the diverse biological activities associated with this class of compounds, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document provides a comprehensive technical overview of the chemical structure, and available data of this compound, alongside a general protocol for its isolation.

Chemical Structure and Properties

This compound is characterized by a tricyclic abietane skeleton with hydroxyl substitutions at the C-15 and C-18 positions.

Chemical Structure:

-

Systematic Name: 15,18-dihydroxyabietatriene

-

Molecular Formula: C₂₀H₃₀O₂[1]

-

Molecular Weight: 302.45 g/mol

A visual representation of the chemical structure of 15,18-dihydroxyabietatriene is essential for a complete understanding of its stereochemistry and functional groups.

Physicochemical and Spectral Data Summary

Comprehensive experimental data on the physicochemical and spectral properties of this compound is not extensively available in publicly accessible literature. The following table is intended to be populated as more research becomes available.

| Property | Value | Reference |

| Physicochemical Properties | ||

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Spectral Data | ||

| ¹H NMR (ppm) | Specific assignments not available | |

| ¹³C NMR (ppm) | Specific assignments not available | |

| Mass Spectrometry | Data not available | |

| Infrared (IR) (cm⁻¹) | Data not available |

Experimental Protocols

General Isolation and Purification of Diterpenoids from Datura metel

The following is a generalized protocol for the isolation of diterpenoids from Datura metel, which can be adapted for the specific isolation of this compound. Optimization of solvent systems and chromatographic conditions may be required.

Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The bark of Datura metel is collected, air-dried at room temperature, and then pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as ethanol or methanol.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with immiscible solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected at regular intervals.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values. Fractions containing the target compound are pooled.

-

Purification and Characterization: The pooled fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is then elucidated and confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action and signaling pathways of this compound are limited, the broader class of abietane diterpenoids has been reported to exhibit a wide range of biological activities.

Potential Biological Activities of Abietane Diterpenoids

Caption: Potential biological activities of this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on key inflammatory pathways (e.g., NF-κB, MAPK) and cell survival pathways (e.g., PI3K/Akt, apoptosis) would be crucial in understanding its therapeutic potential.

Conclusion

This compound represents a promising natural product for further investigation in the field of drug discovery. Its structural elucidation as 15,18-dihydroxyabietatriene provides a foundation for future studies. However, a significant gap exists in the literature regarding its detailed physicochemical properties, comprehensive spectral data, and specific biological mechanisms of action. The protocols and information presented herein serve as a guide for researchers to build upon in their exploration of this and other related diterpenoids from Datura species. Future research should focus on obtaining pure this compound to enable thorough characterization and in-depth biological and pharmacological evaluation.

References

Unraveling the Synthesis of Daturabietatriene: A Technical Guide to a Putative Biosynthetic Pathway in Datura Species

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, has been isolated from the stem bark of Datura metel. While its precise biological activities are still under investigation, its structural similarity to other pharmacologically significant abietane-type diterpenes suggests potential therapeutic value. To date, the specific enzymatic pathway leading to this compound in Datura species has not been elucidated. This technical guide outlines a putative biosynthetic pathway based on well-characterized analogous pathways in other plant species, particularly from the Lamiaceae family. It provides a comprehensive framework for the discovery and characterization of the key enzymes involved, including detailed experimental protocols, data presentation structures, and logical workflow diagrams to guide future research in this area.

Introduction to this compound and Diterpene Biosynthesis

Datura, a genus within the Solanaceae family, is renowned for its rich and diverse profile of secondary metabolites, most notably tropane alkaloids like atropine and scopolamine.[1] However, the genus also produces a variety of terpenoids.[2][3] Among these is the abietane-type diterpene, this compound, structurally identified as 15,18-dihydroxyabietatriene. Abietane diterpenoids are a large class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive targets for drug discovery.

The biosynthesis of all diterpenoids originates from the C20 precursor, geranylgeranyl diphosphate (GGPP), which is derived from the methylerythritol phosphate (MEP) pathway in the plastids. The formation of the characteristic tricyclic abietane skeleton is a two-step process catalyzed by diterpene synthases (diTPS). This is followed by a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which decorate the scaffold to produce the final diverse products.[4] While genomic studies have identified numerous terpene synthase (TPS) genes in Datura stramonium and Datura metel, their specific functions remain uncharacterized.[2][3] This guide proposes a hypothetical, yet scientifically grounded, pathway to this compound to serve as a roadmap for its elucidation.

The Putative this compound Biosynthesis Pathway

The proposed pathway to this compound from the central precursor GGPP involves three key enzymatic steps, as illustrated below. This pathway is inferred from the established biosynthesis of similar abietane diterpenes, such as ferruginol and carnosic acid.

References

An In-Depth Technical Guide to Daturabietatriene: Physicochemical Properties, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic abietane diterpene, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities, including its notable inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA). The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known by its systematic name Abieta-8,11,13-triene-15,18-diol, is a naturally occurring diterpenoid. It has been isolated from various plant sources, including Datura metel and conifers such as Pinus luchuensis and Pinus yunnanensis.[1] The abietane skeleton is a common structural motif in a class of diterpenes known for a wide range of biological activities. This guide aims to consolidate the current knowledge on this compound, presenting its physicochemical properties, spectroscopic data, isolation procedures, and biological functions in a technically detailed format.

Physicochemical Properties

This compound is a colorless gum, a characteristic that suggests it may not have a sharp melting point. Its fundamental properties have been determined through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | |

| Molecular Weight | 302 g/mol | |

| Appearance | Colorless gum | |

| Specific Rotation | [α]D -12° (c 0.82, CHCl₃) | |

| CAS Number | 65894-41-9 | N/A |

Chemical Structure

The chemical structure of this compound is characterized by the tricyclic abietane core. The systematic name, Abieta-8,11,13-triene-15,18-diol, indicates a diol with hydroxyl groups at positions C-15 and C-18.

Spectroscopic Data

Experimental Protocols

Isolation of this compound from Pinus luchuensis Cones

The following protocol is based on the methodology described by Minami et al. (2002).

5.1.1. Plant Material and Extraction

-

The cones of Pinus luchuensis were collected and chopped.

-

The chopped cones (800 g) were extracted with chloroform (CHCl₃, 2 L) for one week at 50°C using an automatic glass percolator.

5.1.2. Chromatographic Separation

-

The resulting chloroform extract was concentrated to yield a residue.

-

This residue was subjected to column chromatography on silica gel.

-

A fraction of the residue was chromatographed on a silica gel column (500 g) with a chloroform-ethyl acetate (10:1) solvent system.

-

The fractions containing this compound were combined, yielding a colorless gum (1.33 g).

-

This material was further purified by Medium Pressure Liquid Chromatography (MPLC) using an n-hexane-ethyl acetate (2:1) mobile phase to afford pure this compound (69.7 mg).

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Antiviral Activity

This compound has demonstrated significant biological activity, most notably its potent inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA).[2] This suggests potential applications for this compound in the development of antiviral agents, particularly for EBV-associated conditions.

The Epstein-Barr virus is a human herpesvirus linked to various malignancies. The lytic cycle of EBV is crucial for the production of new virions, and the early antigen (EA) is a key component of this process. Inhibition of EBV-EA activation is a promising strategy for controlling EBV-related diseases.

Potential Anti-inflammatory and Cytotoxic Activities

While direct studies on the anti-inflammatory and cytotoxic effects of pure this compound are limited, extracts from Datura species, from which the compound derives its name, have shown cytotoxic potential against various cancer cell lines. It is plausible that this compound contributes to these observed activities. Further research is required to isolate and evaluate the specific effects of this compound on inflammatory pathways and cancer cell proliferation.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. The inhibition of EBV-EA activation suggests an interaction with cellular signaling cascades that are exploited by the virus for its replication. Key pathways often implicated in TPA-induced cellular responses and viral reactivation include the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may modulate one or more components of these pathways.

Figure 2: Postulated signaling pathway for EBV-EA activation and inhibition by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiviral potential. This guide has summarized its known physicochemical properties, provided a detailed protocol for its isolation, and discussed its biological activities. To advance the therapeutic development of this compound, future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing a full set of 1H and 13C NMR data is crucial for its unambiguous identification and characterization.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its antiviral effects.

-

Broader Biological Screening: A comprehensive evaluation of its anti-inflammatory, cytotoxic, and other pharmacological activities is warranted to uncover its full therapeutic potential.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound and the creation of structural analogues could lead to compounds with improved potency and pharmacokinetic profiles.

The information presented herein serves as a valuable resource for the scientific community to build upon in the quest for novel therapeutic agents from natural sources.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic abietane diterpenoid, has been identified within the Solanaceae family, a plant family known for its rich and diverse secondary metabolite profiles. While research on the Solanaceae has historically focused on alkaloids, the presence of diterpenoids like this compound presents a compelling new frontier for phytochemical investigation and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on this compound and related abietane diterpenoids, with a focus on their biosynthesis, analytical methodologies, and potential pharmacological significance. The information is presented to support further research and development in this promising area.

Introduction

The Solanaceae family, colloquially known as the nightshade family, encompasses a wide array of plant species, including important crops like tomatoes, potatoes, and peppers, as well as medicinally significant plants such as Datura and Atropa. The family is a rich source of bioactive secondary metabolites, most notably alkaloids such as atropine and scopolamine. However, emerging research is shedding light on the presence and potential importance of other classes of compounds, including diterpenoids.

This compound, with the chemical structure 15,18-dihydroxyabieta-8,11,13-triene, is an abietane diterpenoid that has been isolated from Datura metel L., a species within the Solanaceae family. Abietane diterpenoids are characterized by a tricyclic carbon skeleton and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide aims to consolidate the available technical information on this compound and related diterpenoids in Solanaceae to facilitate further scientific inquiry.

Chemical Profile

This compound

-

Systematic Name: 15,18-dihydroxyabieta-8,11,13-triene

-

CAS Number: 65894-41-9[1]

-

Molecular Formula: C₂₀H₃₀O₂[1]

-

Molecular Weight: 302.45 g/mol

-

Structure: (A 2D chemical structure diagram of this compound would be inserted here in a full whitepaper)

Occurrence in Solanaceae

To date, the confirmed presence of this compound within the Solanaceae family is documented in the steam bark of Datura metel L.[2] The quantitative distribution of this compound across different tissues of D. metel and its presence in other Solanaceae species remain areas for future investigation.

Table 1: Quantitative Data of this compound and Related Diterpenoids in Solanaceae

| Compound | Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound | Datura metel | Steam Bark | Not Reported | Not Reported | [2] |

| Data for other related diterpenoids | To be determined | To be determined | To be determined | To be determined |

This table is intended to be populated as more quantitative data becomes available.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids, including this compound, originates from the general terpenoid pathway. The precursor for all diterpenoids is geranylgeranyl diphosphate (GGPP), which is synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][4]

The key steps in the biosynthesis of the abietane skeleton are as follows:

-

Cyclization of GGPP: GGPP undergoes a two-step cyclization process catalyzed by diterpene synthases (diTPSs). The first step, catalyzed by a class II diTPS, is the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[3]

-

Formation of the Tricyclic Skeleton: A class I diTPS then catalyzes the ionization of the diphosphate group and a subsequent cyclization and rearrangement to form the tricyclic abietane skeleton, often resulting in an olefin intermediate like miltiradiene.[1][3]

-

Aromatization and Oxidation: The abietane skeleton undergoes a series of oxidation reactions, often catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl groups and form the aromatic C-ring characteristic of many abietane diterpenoids.[1][3] The specific enzymes responsible for the C-15 and C-18 hydroxylations in this compound have not yet been identified.

Experimental Protocols

Detailed experimental protocols for the targeted isolation and quantification of this compound from Solanaceae species are not yet established in the literature. However, based on general methods for diterpenoid analysis, a standard workflow can be proposed.

Extraction

The extraction of abietane diterpenoids, which are moderately polar, is typically achieved using organic solvents.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, stems, roots) and air-dry or freeze-dry to a constant weight. Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Perform a preliminary defatting step by macerating the powdered plant material with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.

-

Subsequently, extract the defatted material with a solvent of intermediate polarity, such as dichloromethane (DCM), ethyl acetate, or methanol, using techniques like maceration, Soxhlet extraction, or accelerated solvent extraction (ASE).

-

Isolation and Purification

Isolation of individual diterpenoids from the crude extract typically involves a combination of chromatographic techniques.

Protocol:

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or DCM-methanol).

-

Fine Purification: Further purify the fractions containing the target compounds using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase or normal-phase silica).

Analysis and Quantification

Protocol:

-

Qualitative Analysis:

-

Thin-Layer Chromatography (TLC): Use TLC for rapid screening of fractions. Visualize spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized diterpenoids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification of a wide range of diterpenoids.

-

-

Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) are essential for determining the precise chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

-

-

Quantitative Analysis:

-

High-Performance Liquid Chromatography (HPLC): Use an analytical HPLC system with a suitable detector (e.g., UV or MS) and a validated method with an external or internal standard to determine the concentration of the target compound.

-

Pharmacological Activities of Abietane Diterpenoids

While the specific pharmacological activities of this compound have not been extensively studied, the broader class of abietane diterpenoids is known for a variety of biological effects. These compounds have demonstrated potential as:

-

Anticancer Agents: Many abietane diterpenoids have shown cytotoxic activity against various cancer cell lines.[5][6][7]

-

Antimicrobial Agents: Antibacterial and antifungal properties have been reported for several abietane diterpenoids.

-

Anti-inflammatory Agents: Some compounds exhibit anti-inflammatory effects.

-

Antioxidant Agents: The phenolic nature of many aromatic abietanes contributes to their antioxidant potential.

Further research is warranted to investigate the specific bioactivities of this compound and to determine if it contributes to the traditional medicinal uses of Datura metel.

Future Directions

The study of this compound and related diterpenoids in the Solanaceae family is a nascent field with significant potential. Key areas for future research include:

-

Quantitative surveys: Determining the concentration of this compound in various tissues of Datura metel and screening other Solanaceae species for its presence.

-

Biosynthetic pathway elucidation: Identifying the specific diterpene synthases and cytochrome P450 enzymes involved in the biosynthesis of this compound.

-

Pharmacological screening: Conducting a comprehensive evaluation of the biological activities of purified this compound to identify potential therapeutic applications.

-

Method development: Establishing and validating robust analytical methods for the routine quantification of this compound in plant extracts.

Conclusion

This compound represents an under-explored component of the rich chemical diversity of the Solanaceae family. This technical guide has summarized the current, albeit limited, knowledge surrounding this compound and its relatives. By providing a framework for its biosynthesis and a roadmap for its extraction and analysis, it is hoped that this document will stimulate further research into the chemistry, pharmacology, and therapeutic potential of this compound and other abietane diterpenoids from this important plant family.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. abietane diterpenoids [iubmb.qmul.ac.uk]

- 3. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 4. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcog.com [phcog.com]

Whitepaper: A Framework for In Silico Bioactivity Prediction of Daturabietatriene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural products remain a vital source of novel therapeutic agents. Daturabietatriene, an abietane diterpene from the Datura genus, belongs to a class of compounds known for diverse biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This technical guide outlines a comprehensive in silico framework to predict and characterize the bioactivity of this compound, enabling a targeted approach for subsequent experimental validation. By leveraging computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can significantly accelerate the preliminary stages of drug discovery, reducing costs and resource allocation. This document provides detailed protocols, hypothetical data interpretation, and workflow visualizations to serve as a practical guide for drug development professionals.

The In Silico Prediction Workflow

The computational evaluation of a novel compound like this compound follows a structured, multi-step process. This workflow begins with preparing the molecule's structure and identifying potential biological targets, proceeds through molecular docking and pharmacokinetic simulations, and culminates in an integrated analysis of its therapeutic potential.

Figure 1: A generalized workflow for the in silico prediction of bioactivity.

Experimental Protocols

Detailed and reproducible protocols are critical for robust computational analysis. The following sections describe the standard methodologies for ligand and protein preparation, molecular docking, and ADMET prediction.

Ligand and Protein Structure Preparation

Objective: To obtain and prepare the 3D structures of the ligand (this compound) and target proteins for docking simulations.

Protocol:

-

Ligand Structure Retrieval: Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

2D to 3D Conversion: Use a molecular modeling program (e.g., Avogadro, ChemDraw) to convert the 2D structure into a 3D SDF or MOL2 file.

-

Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation. Save the final structure as a PDBQT file for use with AutoDock Vina.

-

Target Protein Selection: Identify potential protein targets based on the known activities of related compounds from Datura species, which include anti-inflammatory and anticancer effects.[3][4] For this guide, we select Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) for inflammation, and B-cell lymphoma 2 (Bcl-2) and Epidermal Growth Factor Receptor (EGFR) for cancer.

-

Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Protein Preparation: Using software like UCSF Chimera or AutoDock Tools, prepare the protein by:

-

Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions).

-

Adding polar hydrogens to the protein structure.

-

Assigning Gasteiger charges to all atoms.

-

Saving the processed protein structure in the PDBQT format.

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the selected protein targets.[5]

Protocol (using AutoDock Vina):

-

Grid Box Generation: Define the binding site on the target protein. This is typically the cavity where the native ligand binds. Define a grid box that encompasses this entire active site. The coordinates and dimensions (x, y, z) of the box are recorded in a configuration file.

-

Configuration File Setup: Create a text file (conf.txt) specifying the file paths for the prepared protein receptor and ligand, the grid box parameters, and the number of binding modes to generate (e.g., num_modes = 10).

-

Run Docking Simulation: Execute the docking simulation from the command line using the Vina executable: vina --config conf.txt --log log.txt.

-

Analysis of Results: The simulation outputs a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The log file also contains these scores.

-

Interaction Visualization: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

ADMET Prediction

Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

Protocol (using SwissADME web server):

-

Input Structure: Navigate to the SwissADME website. Paste the SMILES string of this compound into the query box.

-

Run Prediction: Execute the analysis. The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and potential medicinal chemistry issues.

-

Data Collection: Systematically collect the predicted data, focusing on key parameters such as:

-

Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area).

-

Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate status.

-

Drug-Likeness: Compliance with Lipinski's Rule of Five, Veber's rule, and Egan's rule.

-

Medicinal Chemistry: Presence of PAINS (Pan-Assay Interference Compounds) alerts.

-

Predicted Bioactivity Data (Hypothetical)

The following tables present hypothetical but plausible data that could be generated from the described in silico protocols.

Table 1: Predicted Molecular Docking Results for this compound

| Target Protein | PDB ID | Bioactivity | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| COX-2 | 5IKR | Anti-inflammatory | -8.9 | TYR385, SER530, ARG120 |

| TNF-α | 2AZ5 | Anti-inflammatory | -7.5 | TYR119, GLY121, LEU57 |

| Bcl-2 | 4LVT | Anticancer | -9.2 | ARG143, TYR105, PHE109 |

| EGFR | 2J6M | Anticancer | -8.1 | LEU718, LYS745, MET793 |

Table 2: Predicted ADMET Profile of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | 3.5 | Optimal for cell membrane permeability | |

| TPSA | < 140 Ų | Good oral bioavailability expected | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Low risk of central nervous system side effects | |

| P-gp Substrate | No | Not susceptible to efflux by P-glycoprotein | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Good drug-like properties |

| Medicinal Chemistry | PAINS Alerts | 0 alerts | No known promiscuous activity patterns |

Signaling Pathway Analysis

Given the potential interaction with key inflammatory mediators like TNF-α, this compound may modulate the NF-κB signaling pathway, a central regulator of inflammation.[6] An inhibitor of this pathway would prevent the transcription of pro-inflammatory genes.

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This guide presents a systematic in silico framework for predicting the bioactivity of this compound. The hypothetical results from molecular docking suggest strong binding affinities to key protein targets involved in inflammation and cancer, indicating its potential as a dual-action therapeutic agent. Furthermore, the predicted ADMET profile is favorable, showing good drug-like characteristics with a low probability of pharmacokinetic-related issues.

The logical next step is the experimental validation of these computational predictions. This would involve:

-

In Vitro Assays: Testing the inhibitory activity of this compound against recombinant COX-2, TNF-α, Bcl-2, and EGFR proteins.

-

Cell-Based Assays: Evaluating its anti-inflammatory effects in macrophage cell lines (e.g., RAW 264.7) and its cytotoxic effects against relevant cancer cell lines (e.g., A549, MCF-7).[7]

-

Mechanism of Action Studies: Using techniques like Western blotting to confirm the modulation of pathways such as NF-κB signaling.

By integrating the computational predictions outlined here with targeted experimental work, the path from natural product discovery to clinical candidate can be navigated with greater efficiency and precision.

References

- 1. In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journaljalsi.com [journaljalsi.com]

- 3. Preclinical anticancer studies on the ethyl acetate leaf extracts of Datura stramonium and Datura inoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Key target genes related to anti-breast cancer activity of ATRA: A network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Daturabietatriene: An Uncharted Territory in Therapeutic Target Identification

Despite keen interest in the therapeutic potential of natural compounds, an in-depth analysis of the specific molecular targets and mechanisms of action for Daturabietatriene remains conspicuously absent from current scientific literature. While the broader Datura genus, from which a variety of bioactive molecules have been isolated, is known for its anti-inflammatory and anticancer properties, specific data on this compound is not publicly available. This technical guide aims to address the current knowledge gap and outline the necessary future directions for elucidating the therapeutic potential of this compound.

Current State of Knowledge

Searches of established scientific databases reveal that this compound is a known natural product, identified with the Chemical Abstracts Service (CAS) number 65894-41-9 and the molecular formula C20H30O2. It has been isolated from plant species such as Pinus yunnanensis. However, beyond this basic chemical identification, there is a significant dearth of information regarding its pharmacological properties.

Studies on extracts from Datura stramonium and Datura inoxia, as well as the isolated compound daturaolone, have indicated potential therapeutic activities. These include anti-inflammatory effects mediated through the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, along with the inhibition of nitric oxide (NO) production. Anticancer activities against various cell lines have also been reported for these extracts. It is crucial to emphasize that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Postulated Avenues for Therapeutic Target Discovery

Given the structural class of this compound (a diterpene), it is plausible that its therapeutic targets could be similar to other compounds in this family. Future research should focus on investigating its potential interactions with key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory and Immunomodulatory Pathways

A logical starting point for investigation would be the well-characterized inflammatory signaling cascades.

Figure 1. Hypothetical Signaling Pathways for this compound. This diagram illustrates potential points of intervention for this compound within the NF-κB and Nrf2 signaling pathways based on activities of related compounds.

Anticancer Mechanisms

Potential anticancer effects could be mediated through the induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis and metastasis.

Figure 2. Postulated Anticancer Mechanisms of this compound. This diagram outlines the primary cellular processes that could be targeted by this compound to exert anticancer effects.

Proposed Experimental Workflow for Target Identification

To systematically investigate the therapeutic targets of this compound, a multi-pronged experimental approach is necessary.

Figure 3. Experimental Workflow for this compound Target Discovery. A proposed workflow to identify and validate the therapeutic targets of this compound.

Detailed Methodologies for Future Research

To facilitate future investigations, detailed protocols for key experiments are outlined below.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of this compound on various cell lines (e.g., cancer cell lines, immune cells).

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

NF-κB Reporter Assay

-

Objective: To investigate the inhibitory effect of this compound on NF-κB signaling.

-

Protocol:

-

Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

-

Protocol:

-

Treat cells with this compound and/or a stimulant for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Nrf2, Keap1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Outlook

This compound represents a promising yet unexplored natural product. The lack of data on its therapeutic targets and mechanisms of action presents a significant opportunity for novel drug discovery. The experimental approaches and hypothetical frameworks presented in this guide provide a roadmap for researchers to begin to unravel the therapeutic potential of this compound. Future studies employing these methodologies are essential to bridge the current knowledge gap and to determine if this compound can be developed into a clinically relevant therapeutic agent for inflammatory diseases, cancer, or other indications. The scientific community eagerly awaits the first reports on the biological activities of this intriguing molecule.

Daturabietatriene and its Potential Biological Activities: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current state of knowledge regarding daturabietatriene. Initial research reveals that while the compound has been identified, specific data on its biological activities are not available in the current scientific literature. Therefore, this document focuses on the known biological activities of the broader class of compounds to which this compound belongs: the abietane diterpenes. This approach aims to provide a foundational understanding of the potential therapeutic relevance of this compound, based on the activities of its structural analogs.

Introduction to this compound

This compound is a naturally occurring tricyclic diterpene that has been isolated from the stem bark of Datura metel. Structurally, it is identified as 15,18-dihydroxyabietatriene. As a member of the abietane family of diterpenoids, it shares a common carbon skeleton with numerous other compounds that have been extensively studied for their diverse and potent biological activities.

Biological Activities of Abietane Diterpenes: A Proxy for this compound's Potential

Given the absence of specific studies on this compound, this section summarizes the well-documented biological activities of other abietane diterpenes. These findings suggest potential avenues for future research into this compound. Abietane diterpenes have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic (anticancer) activities.[1][2][3]

2.1. Antimicrobial Activity

Abietane diterpenes are recognized for their significant antimicrobial properties against a range of pathogens, including resistant bacteria and fungi.[4][5] The antimicrobial efficacy is often linked to the specific chemical structure, including the nature and position of substituents on the abietane skeleton and the overall lipophilicity of the molecule.[4] For instance, some abietic and dehydroabietic acid derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 1: Representative Antimicrobial Activities of Abietane Diterpenoids

| Compound | Target Organism | Activity Metric (MIC) | Reference |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 µg/mL | [5] |

| Abietane Diterpenoid 14 | Gram-positive bacteria | 15.6–31.25 μg/mL | [6] |

| Abietane Diterpenoids 15 & 16 | Cutibacterium acnes | 3.13–6.25 μg/mL | [6] |

| Abietane Diterpenoid 20 | Gram-negative bacteria | < 35 μg/mL | [6] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

2.2. Anti-inflammatory Activity

Numerous abietane diterpenes exhibit potent anti-inflammatory effects.[7][8][9] A common mechanism for this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9] Several abietane diterpenoids isolated from Nepeta bracteata and Tripterygium hypoglaucum have demonstrated significant inhibition of NO production with IC50 values in the micromolar range.[8][9] Some compounds have also been shown to down-regulate the expression of pro-inflammatory cytokines like TNF-α.

Table 2: Representative Anti-inflammatory Activities of Abietane Diterpenoids

| Compound | Cell Line | Bioassay | IC50 Value | Reference |

| Pygmaeocin B (5) | RAW 264.7 | NO Inhibition | 33.0 ± 0.8 ng/mL | [7] |

| Diterpenoid 2 | RAW 264.7 | NO Inhibition | 19.2 µM | [8] |

| Diterpenoid 4 | RAW 264.7 | NO Inhibition | 18.8 µM | [8] |

| Hypoglicin F | RAW 264.7 | NO Inhibition | 0.72 µM | [9] |

| Hypoglicin G | RAW 264.7 | NO Inhibition | 0.89 µM | [9] |

| Hypoglicin K | RAW 264.7 | NO Inhibition | 0.82 µM | [9] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

2.3. Cytotoxic Activity

The anticancer potential of abietane diterpenes is well-documented, with many compounds exhibiting cytotoxicity against a variety of cancer cell lines.[2][10][11][12][13][14] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase I and II.[2][10][13] For example, certain abietane diterpenes have been shown to induce apoptosis in human pancreatic cancer cells and glioma cells.[10][13]

Table 3: Representative Cytotoxic Activities of Abietane Diterpenoids

| Compound | Cancer Cell Line | Activity Metric (IC50) | Reference |

| 7α-acetylhorminone | HCT116 (Colon) | 18 µM | [11] |

| 7α-acetylhorminone | MDA-MB-132 (Breast) | 44 µM | [11] |

| Salvimulticanol (1) | CCRF-CEM (Leukemia) | 11.58 µM | [12] |

| Compound 6 | CEM-ADR5000 (Leukemia) | 4.13 µM | [12] |

Experimental Protocols: General Methodologies for Abietane Diterpene Evaluation

While specific protocols for this compound are unavailable, the following outlines general experimental methodologies commonly used to assess the biological activities of abietane diterpenes.

3.1. Antimicrobial Activity Assays

-

Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

3.2. Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Inhibition Assay: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[7][8][15][9]

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of the test compound for a specific duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After an incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

3.3. Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell viability.

-

Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound.

-

After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Potential Signaling Pathways and Mechanisms of Action

The signaling pathways modulated by abietane diterpenes are diverse. The following diagrams illustrate generalized pathways that are often implicated in the anti-inflammatory and cytotoxic effects of this class of compounds.

4.1. Generalized Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the isolation and biological evaluation of a natural product like this compound.

4.2. Generalized Anti-inflammatory Signaling Pathway

Caption: A simplified diagram of the NF-κB signaling pathway, a common target for the anti-inflammatory effects of abietane diterpenes.

4.3. Generalized Apoptotic Signaling Pathway

Caption: A generalized intrinsic apoptosis pathway that can be modulated by cytotoxic abietane diterpenes.

Conclusion and Future Directions

This compound, or 15,18-dihydroxyabietatriene, is an understudied natural product from Datura metel. While direct evidence of its biological activity is currently lacking, its classification as an abietane diterpene strongly suggests a potential for antimicrobial, anti-inflammatory, and cytotoxic properties. The information presented in this guide, drawn from studies of structurally related compounds, provides a solid foundation and rationale for initiating a comprehensive investigation into the pharmacological profile of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the bioactivity screens outlined herein. Elucidating its specific mechanisms of action and signaling pathways could uncover a novel therapeutic agent.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 7. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory abietanes diterpenoids isolated from Tripterygium hypoglaucum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phcog.com [phcog.com]

- 12. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]

Daturabietatriene: An Inquiry into a Novel Compound

An extensive search of scientific literature and chemical databases for information on "Daturabietatriene" has yielded no results for a compound with this specific name. This suggests that "this compound" may be a novel, yet-to-be-documented molecule, a compound known by a different name, or a misnomer.

While the name suggests a potential association with the Datura genus of plants and a chemical structure related to abietatriene, a diterpene, no such compound is described in the currently accessible scientific literature. The Datura genus is known for its rich diversity of bioactive compounds, primarily tropane alkaloids such as atropine, scopolamine, and hyoscyamine. These compounds have well-documented pharmacological activities and have been the subject of extensive research.

Given the absence of any data on the discovery, history, synthesis, biological activity, or mechanism of action of a compound named this compound, it is not possible to provide an in-depth technical guide as requested. The creation of such a document, including quantitative data, experimental protocols, and signaling pathway diagrams, requires a foundation of existing scientific research.

Further investigation would be necessary to determine if "this compound" exists and has been isolated or synthesized. This would involve direct analysis of Datura plant extracts or a review of highly specialized or proprietary chemical libraries that are not publicly indexed. Without any foundational scientific publications, no verifiable information can be presented.

Methodological & Application

Application Notes and Protocols for the Extraction of Daturabietatriene from Datura Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a tricyclic diterpene that has been identified in Datura metel.[1][2] Specifically, it was first isolated from the stem bark of this plant and its structure was elucidated as 15,18-dihydroxyabietatriene.[1][2] While the genus Datura is well-known for its diverse array of tropane alkaloids, the presence of diterpenes such as this compound highlights the chemical complexity and potential for the discovery of other bioactive, non-alkaloidal constituents within this genus.

These application notes provide a comprehensive, generalized protocol for the extraction and isolation of this compound from Datura plant material. As the detailed original protocol for its isolation is not widely available, the following methodology is a composite based on established techniques for the extraction of abietane diterpenes from plant sources.

Data Presentation: Solvent Extraction Parameters for Diterpenes

The choice of solvent is critical for the efficient extraction of diterpenes. The following table summarizes typical solvents and conditions used for the extraction of these compounds from plant materials.

| Parameter | Solvent System | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Extraction Time | Notes |

| Primary Extraction | Methanol or Ethanol | 1:10 to 1:20 | Room Temperature to 40°C | 12-24 hours | Good for a broad range of polar and semi-polar compounds. |

| Hexane | 1:10 to 1:20 | Room Temperature | 12-24 hours | Selective for non-polar compounds, including many diterpenes. | |

| Acetone | 1:10 to 1:20 | Room Temperature | 12-24 hours | Effective for a wide range of compounds. | |

| Dichloromethane | 1:10 to 1:20 | Room Temperature | 12-24 hours | Good for semi-polar compounds. | |

| Liquid-Liquid Partitioning | Hexane/Methanol/Water | Variable | Room Temperature | N/A | To separate compounds based on polarity. |

| Ethyl Acetate/Water | Variable | Room Temperature | N/A | To isolate compounds of intermediate polarity. |

Experimental Protocols

This section details a generalized methodology for the extraction and isolation of this compound from Datura leaves.

Plant Material Preparation

-

Collection and Identification: Collect fresh leaves of Datura metel. Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the chemical integrity of the constituents.

-

Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction

-

Maceration:

-

Place the powdered leaf material (e.g., 500 g) in a large glass container with a lid.

-

Add a suitable organic solvent, such as methanol or a mixture of hexane and ethyl acetate (e.g., 85:15 v/v), at a solid-to-solvent ratio of 1:10 (w/v).

-

Seal the container and let it stand at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration:

-

After the maceration period, filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude extract.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning of the aqueous methanol extract with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, and then ethyl acetate.

-

Separate the layers using a separatory funnel and collect each fraction.

-

Evaporate the solvent from each fraction using a rotary evaporator to obtain the respective hexane, dichloromethane, and ethyl acetate fractions. Diterpenes are typically found in the less polar fractions (hexane and dichloromethane).

-

Isolation and Purification by Chromatography

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Dissolve the hexane or dichloromethane fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect the fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Combine the fractions that show similar TLC profiles.

-

-

Preparative TLC or HPLC:

-

For final purification, subject the combined fractions containing the target compound to preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation

The structure of the purified compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC): To determine the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualization of the Extraction Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Caption: Workflow for this compound Extraction.

References

Application Note: Quantification of Daturabietatriene using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, which has been isolated from Datura metel.[1] Given the therapeutic potential of diterpenes, a reliable analytical method is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed protocol for sample preparation, chromatographic separation, and detection of this compound, intended for researchers, scientists, and professionals in drug development. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. While this method is based on established principles for diterpene analysis, it should be fully validated by the end-user to ensure compliance with all necessary performance characteristics.

Introduction

This compound is a tricyclic diterpene found in plants of the Datura genus.[1] The quantitative analysis of such bioactive compounds in plant extracts and pharmaceutical formulations is essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is designed to be a robust starting point for researchers to develop and validate a quantitative assay for this compound.

Experimental

Instrumentation and Consumables

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC grade acetonitrile, methanol, and water.

-

Analytical balance.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm).

Sample Preparation: Extraction from Plant Material

-

Grinding: Dry the plant material (e.g., leaves, stem bark) at a controlled temperature and grind it into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process on the residue twice more with 20 mL of methanol each time.

-

Evaporation: Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

-

Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm (based on the triene chromophore) |

Method Validation (Target Parameters)

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical parameters and acceptable limits for method validation.

| Validation Parameter | Target Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 3% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of this compound |

Detailed Experimental Protocol

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution six times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

Calibration Curve Construction

-

Inject 10 µL of each working standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Perform a linear regression analysis and determine the coefficient of determination (r²).

Sample Analysis

-

Inject 10 µL of the prepared sample extract into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical process.

Conclusion

The proposed reversed-phase HPLC method provides a framework for the reliable quantification of this compound in plant extracts and other matrices. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is a robust approach for the analysis of diterpenes. This application note serves as a comprehensive guide for researchers to establish a validated analytical method for this compound, which will be instrumental in the advancement of research and development involving this compound. It is imperative that users perform a full method validation to ensure the accuracy and reliability of the results for their specific application.

References

Application Notes and Protocols for the Synthesis of Daturabietatriene Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of derivatives of Daturabietatriene, a naturally occurring abietane diterpene, for the purpose of conducting Structure-Activity Relationship (SAR) studies. This compound, identified as 15,18-dihydroxyabietatriene, was first isolated from the steam bark of Datura metel.[1] The abietane class of diterpenes is of significant interest to the pharmaceutical industry due to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] These protocols will guide researchers in the chemical synthesis of this compound analogs to explore and optimize their therapeutic potential.

Introduction to this compound and Abietane Diterpenes

This compound is a tricyclic diterpene with an abietane skeleton, characterized by a hydroxyl group at the C15 and C18 positions. While the genus Datura is more commonly known for its production of tropane alkaloids, the isolation of this compound highlights the chemical diversity of these plants.[1] Abietane diterpenes, in general, are widely distributed in the plant kingdom and have been the subject of extensive research due to their significant pharmacological activities.

The core abietane structure provides a versatile scaffold for chemical modification, making it an attractive starting point for the development of new therapeutic agents. SAR studies, which involve the systematic modification of a molecule's structure to determine the effect of these changes on biological activity, are crucial in drug discovery. By synthesizing a library of this compound derivatives, researchers can identify the key structural features responsible for its bioactivity and optimize them to enhance potency and selectivity.

Quantitative Data on Bioactive Abietane Diterpenes

To inform the design of this compound derivatives, it is instructive to review the biological activities of structurally related abietane diterpenes. The following table summarizes the cytotoxic activity of several abietane derivatives against various cancer cell lines.

| Compound Name | Structure | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 7α-acetylhorminone | Royleanone derivative with acetyl group at C7 | HCT116 (Colon) | 18 | [4] |

| MDA-MB-231 (Breast) | 44 | [4] | ||

| 6,7-Dehydroroyleanone | Royleanone derivative | A2780 (Ovarian) | 5.88 | [5] |

| HepG2 (Liver) | 11.74 | [5] | ||

| Triregelin I | Abietane with lactone ring | A2780 (Ovarian) | 5.88 | [5] |

| HepG2 (Liver) | 11.74 | [5] | ||

| Taxodione | Oxygenated abietane | HL60 (Leukemia) | 4.14 | [6] |

| K562 (Leukemia) | 6.05 | [6] | ||

| Salvinolone | Oxygenated abietane | HL60 (Leukemia) | 30.3 | [6] |

| K562 (Leukemia) | 6.05 | [6] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its derivatives. Researchers should adapt and optimize these procedures based on their specific target molecules and available laboratory resources.

Synthesis of the Abietatriene Core

A common starting material for the synthesis of abietane diterpenes is dehydroabietic acid, which can be commercially sourced or isolated from pine resin. The following workflow outlines the synthesis of the abietatriene core.

Caption: Synthetic workflow for the abietatriene core.

Protocol 3.1.1: Reduction of Dehydroabietic Acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of dehydroabietic acid in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude abieta-8,11,13-trien-18-ol.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (15,18-dihydroxyabietatriene)

The introduction of hydroxyl groups at C15 and C18 can be achieved through selective oxidation reactions.

Protocol 3.2.1: Benzylic Hydroxylation at C18 This step is an alternative to the reduction of dehydroabietic acid if starting from abietatriene.

-

Dissolve abietatriene in a suitable solvent such as dichloromethane or a mixture of acetic acid and acetic anhydride.

-

Add an oxidizing agent capable of benzylic oxidation, such as chromium trioxide (CrO₃) or lead tetraacetate (Pb(OAc)₄).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, work up the reaction by washing with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting product will likely be an 18-acetoxy or 18-oxo derivative, which can be reduced to the 18-hydroxy group using a suitable reducing agent like LiAlH₄.

Protocol 3.2.2: Hydroxylation at C15

-

The introduction of a hydroxyl group at the tertiary C15 position can be challenging. A potential route involves the epoxidation of a double bond at C13(15) followed by ring-opening. This would require the synthesis of an appropriate precursor with this double bond.

-

Alternatively, a C-H activation/oxidation approach using a suitable catalyst could be explored.

-

A more established method involves the use of a precursor with a C15-C16 double bond, which can be subjected to hydroboration-oxidation to introduce the hydroxyl group at C15.

Synthesis of this compound Derivatives for SAR Studies

The hydroxyl groups at C15 and C18 are ideal handles for derivatization.

Protocol 3.3.1: Esterification of Hydroxyl Groups

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere, add a base such as triethylamine or pyridine.

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester derivative by column chromatography.

Protocol 3.3.2: Etherification of Hydroxyl Groups

-

To a solution of this compound in an anhydrous polar aprotic solvent (e.g., DMF, THF) under a nitrogen atmosphere, add a strong base such as sodium hydride (NaH) at 0 °C.

-

Stir the mixture for 30-60 minutes at 0 °C or room temperature to form the alkoxide.

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide).

-

Stir the reaction at room temperature or with heating until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ether derivative by column chromatography.

Signaling Pathways Modulated by Abietane Diterpenes

Many bioactive abietane diterpenes exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by abietane derivatives.

Structure-Activity Relationship (SAR) Insights

-

Oxygenation of the C-ring: The presence of hydroxyl or carbonyl groups on the C-ring, particularly at positions C7, C11, C12, and C14, is often associated with enhanced cytotoxic activity.[4]

-

Substitution at C7: As seen with 7α-acetylhorminone, acylation of a hydroxyl group at C7 can significantly impact activity, suggesting this is a key position for modification.[4]

-

The Isopropyl Group at C13: The isopropyl group is a common feature of abietanes. Modification of this group, for instance by introducing a hydroxyl group at C15 as in this compound, could modulate activity and selectivity.

-

The C18 Position: The functional group at C18 can influence the molecule's polarity and pharmacokinetic properties. Converting the C18 hydroxyl group to esters or ethers of varying chain lengths and electronic properties is a logical step in SAR exploration.

-

Overall Lipophilicity: The balance between hydrophilic and lipophilic properties is crucial for cell permeability and target engagement. The derivatization of the hydroxyl groups of this compound will directly impact its lipophilicity.

Conclusion